tert-Butyl (cis-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate
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Overview
Description
tert-Butyl (cis-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate is a chemical compound known for its structural complexity and potential applications in various fields. This compound features a tert-butyl group, a dichlorophenyl group, and a tetrahydronaphthalene moiety, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (cis-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate typically involves multiple steps. One common route starts with the Friedel-Crafts acylation of benzene with 3,4-dichlorobenzoyl chloride in the presence of aluminum chloride to form 3,4-dichlorobenzophenone . This intermediate is then condensed with diethyl succinate using potassium tert-butoxide in tert-butyl alcohol, followed by hydrolysis and hydrogenation steps to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (cis-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas over palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorophenyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Sodium hydroxide or other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically results in the formation of alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.
Biology
In biological research, tert-Butyl (cis-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate is studied for its potential interactions with biological macromolecules. It can serve as a model compound for studying enzyme-substrate interactions and receptor binding.
Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features make it a candidate for drug design and optimization.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-Butyl (cis-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (cis-4-(hydroxymethyl)cyclohexyl)carbamate: Similar in structure but with a hydroxymethyl group instead of the dichlorophenyl group.
tert-Butyl trans-4-[(6-chloropyrazin-2-yl)oxy]-3-fluoropiperidine-1-carboxylate: Contains a pyrazine and fluoropiperidine moiety.
Uniqueness
The uniqueness of tert-Butyl (cis-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate lies in its combination of structural elements, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H23Cl2NO2 |
---|---|
Molecular Weight |
392.3 g/mol |
IUPAC Name |
tert-butyl N-[(1R,4R)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamate |
InChI |
InChI=1S/C21H23Cl2NO2/c1-21(2,3)26-20(25)24-19-11-9-14(15-6-4-5-7-16(15)19)13-8-10-17(22)18(23)12-13/h4-8,10,12,14,19H,9,11H2,1-3H3,(H,24,25)/t14-,19-/m1/s1 |
InChI Key |
ZVQCUUBEAJLJHR-AUUYWEPGSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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